2-Amino-2-(5-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both an amino group and a fluoropyridine moiety in its structure imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is diazotized and then replaced with a fluorine atom using a fluorinating agent . Another approach involves the use of the Umemoto reaction, which allows for the selective introduction of fluorine atoms into aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(5-fluoropyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature influences the compound’s reactivity and binding affinity to various biological targets. This can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
2-Amino-3-methylpyridine: Used in the synthesis of fluorine-containing pyridine aldoximes.
Fluroxypyr: A related compound with similar structural features but different applications.
Uniqueness: 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid stands out due to its specific combination of an amino group and a fluoropyridine moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
Molecular Formula |
C7H7FN2O2 |
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Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-amino-2-(5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12) |
InChI Key |
ZTGDLKKVPXPUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(C(=O)O)N |
Origin of Product |
United States |
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